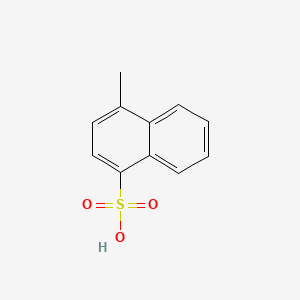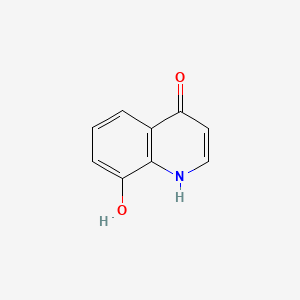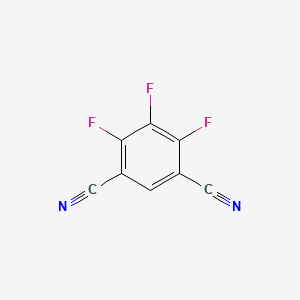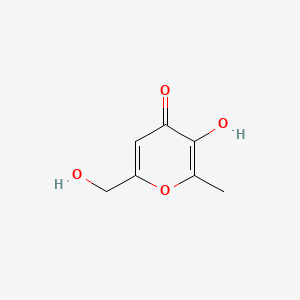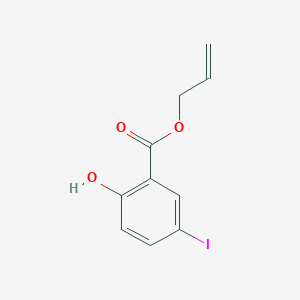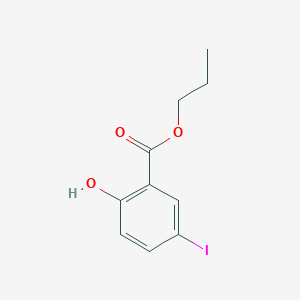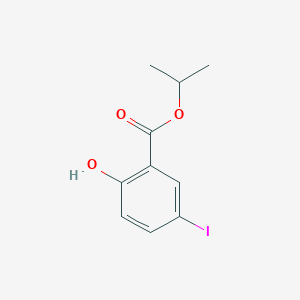
Isopropyl 2-hydroxy-5-iodobenzoate
Overview
Description
Isopropyl 2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C₁₀H₁₁IO₂ . It belongs to the class of cyclic hypervalent iodine reagents . These compounds are known for their green oxidizing properties and excellent recyclability. Isopropyl 2-hydroxy-5-iodobenzoate is a derivative of benzoic acid, where the hydroxy group is replaced by an iodine atom. It has potential applications as an organocatalyst and reagent in various chemical reactions .
Synthesis Analysis
A practical method for synthesizing Isopropyl 2-hydroxy-5-iodobenzoate involves using Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild conditions at room temperature. This approach yields nonexplosive cyclic hypervalent iodine (III) oxidants efficiently. The resulting 2-iodosobenzoic acids (IBAs) can serve as precursors for other cyclic organoiodine (III) derivatives. Importantly, this method avoids contamination by hazardous pentavalent iodine (III) compounds .
Chemical Reactions Analysis
Mechanism of Action
Isopropyl 2-hydroxy-5-iodobenzoate acts as a trivalent cyclic hypervalent iodine oxidant. It can be regenerated from 2-iodobenzoic acid (2-IB) without requiring an external ligand, thanks to the adjacent carboxy group serving as an endogenous ligand. Its mechanism involves facilitating various chemical transformations by providing iodine-based electrophilic species .
properties
CAS RN |
15125-87-8 |
|---|---|
Product Name |
Isopropyl 2-hydroxy-5-iodobenzoate |
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
propan-2-yl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C10H11IO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
InChI Key |
RBOQHPLFKLNTKX-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



